molecular formula C10H23P B14629254 Bis(2,2-dimethylpropyl)phosphane CAS No. 57620-76-5

Bis(2,2-dimethylpropyl)phosphane

Cat. No.: B14629254
CAS No.: 57620-76-5
M. Wt: 174.26 g/mol
InChI Key: LGJHKAMPHVQRLU-UHFFFAOYSA-N
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Description

Bis(2,2-dimethylpropyl)phosphane is a tertiary phosphine characterized by two bulky 2,2-dimethylpropyl (neopentyl) groups attached to a phosphorus atom. This structure confers significant steric hindrance, making it a valuable ligand in organometallic chemistry for stabilizing metal complexes and modulating reactivity. Its molecular formula is C₁₀H₂₃P, with a molecular weight of 162.26 g/mol. The neopentyl substituents enhance air sensitivity but improve thermal stability compared to less bulky phosphines. Applications include catalysis, coordination chemistry, and synthetic intermediates requiring steric protection .

Properties

IUPAC Name

bis(2,2-dimethylpropyl)phosphane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H23P/c1-9(2,3)7-11-8-10(4,5)6/h11H,7-8H2,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGJHKAMPHVQRLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CPCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H23P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70633647
Record name Bis(2,2-dimethylpropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57620-76-5
Record name Bis(2,2-dimethylpropyl)phosphane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70633647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2,2-dimethylpropyl)phosphane can be synthesized through the reaction of chlorophosphines with Grignard reagents. The general synthetic route involves the interaction of chlorophosphines with organomagnesium reagents, which results in the formation of the desired phosphane compound . For example, the reaction of di-tert-butylchlorophosphine with neopentylmagnesium bromide under anhydrous conditions yields this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale reactions using similar synthetic routes as described above. The reactions are carried out in specialized reactors under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Bis(2,2-dimethylpropyl)phosphane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in cross-coupling reactions, the major products are typically biaryl compounds or substituted alkenes .

Scientific Research Applications

Bis(2,2-dimethylpropyl)phosphane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of bis(2,2-dimethylpropyl)phosphane primarily involves its role as a ligand in catalytic reactions. The compound coordinates with metal centers, forming stable complexes that facilitate various chemical transformations. The steric and electronic properties of the phosphane ligand influence the reactivity and selectivity of the catalytic processes .

Comparison with Similar Compounds

Structural and Electronic Differences

Bis(2,2-dimethylpropyl)phosphane is compared below with three structurally related organophosphorus compounds:

Property This compound 1,3-Bis(diphenylphosphino)propane Bis(1,2,2-trimethylpropyl) methylphosphonate O-(2,2-Dimethylpropyl) methylphosphonothioate
Molecular Formula C₁₀H₂₃P C₂₇H₂₆P₂ C₁₃H₂₉O₃P C₆H₁₄O₂PS·C₁₂H₂₄N
Molecular Weight 162.26 g/mol 412.43 g/mol 264.35 g/mol 327.43 g/mol (salt form)
Substituents Neopentyl (branched alkyl) Phenyl, propane backbone Trimethylpropyl, methylphosphonate Neopentyl, methylphosphonothioate, ammonium salt
Phosphorus State P(III) P(III) P(V) P(V) with thioate group
Steric Bulk High Moderate (phenyl groups) Moderate to High High (neopentyl + ammonium)
Typical Applications Organometallic ligands Catalysis (cross-coupling) Intermediate or material science Biological/agrochemical applications

Key Insights :

  • Steric Effects : The neopentyl groups in this compound provide greater steric protection than phenyl or trimethylpropyl substituents, reducing unwanted side reactions in metal complexes .
  • Electronic Effects: Unlike phosphonate esters (P=O) or phosphonothioates (P=S), the P(III) center in phosphanes is more electron-rich, enhancing donor strength in coordination chemistry .
  • Bidentate vs. Monodentate Ligands: 1,3-Bis(diphenylphosphino)propane acts as a bidentate ligand with a flexible propane backbone, enabling chelation, while this compound is monodentate, favoring mononuclear complexes .
Reactivity and Stability
  • Air Sensitivity : this compound is highly air-sensitive due to its P(III) center, requiring inert handling. In contrast, phosphonate esters (e.g., Bis(1,2,2-trimethylpropyl) methylphosphonate) are more stable under ambient conditions .
  • Thermal Stability: The neopentyl groups improve thermal stability compared to linear alkyl phosphines, making it suitable for high-temperature reactions. This contrasts with 1,3-Bis(diphenylphosphino)propane, which decomposes at elevated temperatures due to less steric protection .

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